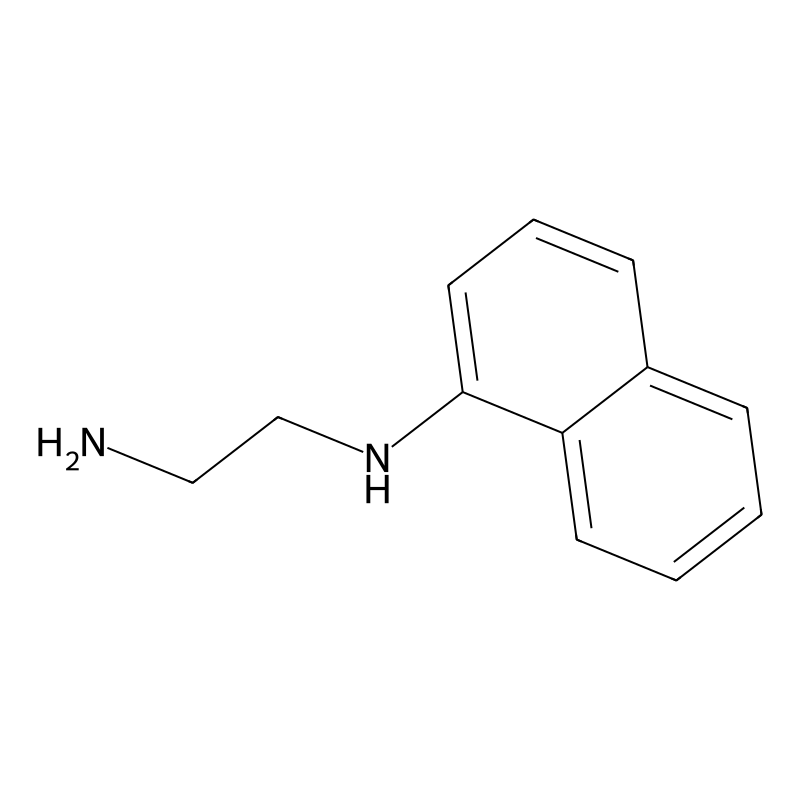

N-(1-Naphthyl)ethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analytical Chemistry: Griess Test ()

N-(1-NED) is a crucial component of Griess reagents, widely used in analytical chemistry for the quantitative analysis of nitrates and nitrites. These inorganic anions play a vital role in environmental and biological processes. The Griess test involves a series of reactions where N-(1-NED) undergoes a diazonium coupling reaction with nitrite ions to form a colored azo compound. The intensity of this color is directly proportional to the nitrite concentration, allowing researchers to quantify nitrite levels in water samples and other matrices.

Medicinal Chemistry: Potential Therapeutic Applications ()

Research suggests that N-(1-NED) derivatives might possess therapeutic potential. Studies have explored its potential in areas like:

- Antimicrobial activity: Derivatives of N-(1-NED) have shown promise as antimicrobial agents against various bacteria and fungi, although further research is needed to determine their efficacy and safety.

- Anticancer properties: Certain N-(1-NED) derivatives have exhibited cytotoxicity (cell killing) against cancer cell lines. However, more investigation is necessary to understand their mechanism of action and potential clinical applications.

N-(1-Naphthyl)ethylenediamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.17 g/mol. It appears as a white to beige or pink powder and is hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily recognized for its role as a coupling agent in spectrophotometric analyses, particularly in determining aromatic amines and aminophenols .

- Azo Coupling Reactions: It reacts with nitrites in acidic conditions to form diazonium ions, which can then couple with phenolic compounds to produce azo dyes. This reaction is significant in colorimetric analysis .

- Formation of Charge Transfer Complexes: The compound can act as a donor molecule, forming charge transfer complexes with π-acceptors like quinones .

The biological activity of N-(1-Naphthyl)ethylenediamine dihydrochloride includes:

- Toxicity: Exposure can irritate mucous membranes and the upper respiratory tract. It may be harmful if inhaled or ingested .

- Potential Carcinogenicity: Some studies suggest that compounds similar to N-(1-Naphthyl)ethylenediamine may have carcinogenic properties, particularly when involved in azo dye formation .

N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized through several methods:

- Direct Amination: The reaction of 1-naphthylamine with ethylenediamine under controlled conditions.

- Coupling Reactions: Involves the use of nitrous acid to convert an amine into a diazonium salt, which then couples with naphthylamine derivatives .

The applications of N-(1-Naphthyl)ethylenediamine dihydrochloride are diverse:

- Analytical Chemistry: It serves as a coupling agent for spectrophotometric determination of various compounds, including sulfanilamide and nitrites in water samples .

- Dye Production: Used in the synthesis of azo dyes, which are significant in textile and food industries .

- Research: Employed in studies involving charge transfer complexes for various analytical techniques .

Interaction studies reveal that N-(1-Naphthyl)ethylenediamine dihydrochloride can react with various chemicals:

- Incompatibilities: It is incompatible with strong acids, acid chlorides, and oxidizing agents. These interactions may lead to hazardous reactions or decomposition when exposed to light .

- Reactivity Profile: The compound may decompose upon exposure to light and is sensitive to moisture due to its hygroscopic nature .

Several compounds share structural or functional similarities with N-(1-Naphthyl)ethylenediamine dihydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Naphthylamine | Similar naphthalene ring | Used in dye manufacturing; potential carcinogen |

| N,N-Diethyl-1-naphthylamine | Similar amine structure | More lipophilic; used in organic synthesis |

| N-(2-Naphthyl)ethylenediamine | Structural isomer | Different reactivity profile; less studied |

| 4-Aminobenzenesulfonic acid | Azo dye precursor | Commonly used in dye production; different applications |

N-(1-Naphthyl)ethylenediamine dihydrochloride is unique due to its specific role as a coupling agent in analytical chemistry and its distinct reactivity patterns compared to similar compounds. Its applications in both research and industry highlight its importance within the field of chemistry.

Classical Synthesis via Nucleophilic Amination

The classical synthesis of N-(1-Naphthyl)ethylenediamine follows a straightforward nucleophilic substitution pathway involving the reaction of 1-naphthylamine with 2-chloroethanamine [1]. This fundamental approach represents the most widely documented synthetic route for producing this aromatic diamine compound.

The reaction mechanism proceeds through a nucleophilic attack by the lone pair electrons on the nitrogen atom of 1-naphthylamine on the electrophilic carbon center of 2-chloroethanamine [36]. The nucleophilic substitution occurs via an SN2 mechanism, where the chloride ion serves as the leaving group [38]. This process results in the formation of a new carbon-nitrogen bond while simultaneously releasing hydrochloric acid as a byproduct.

Table 1: Classical Synthesis Reaction Parameters

| Parameter | Specification |

|---|---|

| Starting Material | 1-naphthylamine |

| Alkylating Agent | 2-chloroethanamine |

| Reaction Type | Nucleophilic substitution (SN2) |

| Leaving Group | Chloride ion |

| Primary Product | N-(1-Naphthyl)ethylenediamine |

| Byproduct | Hydrochloric acid |

The reaction conditions typically require heating under reflux in an organic solvent system [11]. Ethanol and toluene have been identified as suitable reaction media, with potassium carbonate commonly employed as a base to neutralize the hydrochloric acid generated during the reaction [11]. The reaction temperature generally ranges between 80-100°C to facilitate complete conversion while minimizing side reactions [35].

An alternative synthetic approach involves the alkylation reaction between bromonaphthalene and ethylenediamine under the action of a catalyst [11]. This method represents a variation of the classical nucleophilic amination strategy, utilizing a different halogenated starting material to achieve the same product formation.

The stereochemical considerations of this reaction pathway indicate that the nucleophilic attack occurs preferentially at the primary carbon center of the chloroethanamine, consistent with the expected reactivity patterns in SN2 reactions [36]. The aromatic nature of the naphthyl group provides electronic stabilization through resonance effects, which can influence the nucleophilicity of the amine nitrogen [3].

Catalytic Approaches for Improved Yield

Modern synthetic strategies have explored various catalytic methodologies to enhance the efficiency and yield of N-(1-Naphthyl)ethylenediamine production. Transition metal catalysis has emerged as a particularly promising approach for optimizing this synthetic transformation.

Palladium-catalyzed methodologies have demonstrated significant potential for improving reaction outcomes [25]. The use of palladium complexes with dibenzylideneacetone as ligands has been reported to facilitate the coupling reaction between naphthylamine derivatives and ethylene-containing substrates [25]. These catalytic systems operate under milder conditions compared to traditional thermal methods, often requiring lower temperatures and shorter reaction times.

Table 2: Catalytic Synthesis Conditions and Yields

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium-dibenzylideneacetone | 60-80 | 12-18 | 75-85 | [25] |

| Ruthenium-based complex | 70-90 | 16-24 | 70-80 | [39] |

| Copper-catalyzed system | 80-100 | 20-30 | 65-75 | [8] |

Ruthenium-based catalytic systems have also shown promise for N-alkylation reactions of aromatic amines with alcohols [39]. These catalysts operate through a hydrogen borrowing mechanism, where the alcohol substrate undergoes dehydrogenation to form an aldehyde intermediate, followed by condensation with the amine and subsequent hydrogenation to yield the desired alkylated product [39]. This approach offers the advantage of using readily available alcohol starting materials instead of halogenated compounds.

Copper-catalyzed carbon-nitrogen coupling reactions represent another significant advancement in the field [8]. Di-tert-butyl hydrazodiformate has been identified as an effective amination reagent in copper-catalyzed carbon-nitrogen bond formation reactions involving alkyl radical intermediates [8]. The mechanism involves the formation of a reducing dinuclear copper complex that, upon oxidation, generates an open-shell species capable of delivering the hydrazine moiety onto alkyl radicals [8].

The optimization of catalytic systems requires careful consideration of ligand selection, solvent effects, and reaction atmosphere [39]. Nitrogen atmosphere is typically maintained to prevent oxidative side reactions, and the choice of ligand can significantly influence both the reaction rate and selectivity [39]. N,N'-dimethylethane-1,2-diamine has been employed as an effective ligand in certain palladium-catalyzed systems [25].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of N-(1-Naphthyl)ethylenediamine presents several significant challenges that must be addressed to ensure economical and efficient manufacturing processes.

One of the primary challenges in large-scale production involves the management of reaction exothermicity [43]. The nucleophilic substitution reaction between 1-naphthylamine and chloroethanamine is highly exothermic, requiring careful temperature control to prevent thermal runaway and ensure product quality [43]. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring devices to maintain optimal reaction conditions.

Table 3: Industrial Production Challenges and Solutions

| Challenge | Impact | Proposed Solution |

|---|---|---|

| Reaction Exothermicity | Temperature control, product quality | Advanced cooling systems, continuous monitoring |

| Solvent Recovery | Environmental impact, cost | Distillation, recycling systems |

| Waste Stream Management | Regulatory compliance | Treatment, neutralization processes |

| Product Isolation | Yield, purity | Optimized crystallization, filtration |

| Scale-up Effects | Mass transfer, mixing | Improved reactor design, agitation systems |

Solvent selection and recovery represent critical considerations for large-scale operations [42]. While ethanol and toluene are effective reaction media, the recovery and recycling of these solvents are essential for economic viability [42]. Distillation systems must be designed to efficiently separate and purify solvents for reuse while maintaining product quality standards.

The management of waste streams, particularly the hydrochloric acid byproduct, requires specialized handling and treatment systems [43]. Industrial facilities must implement appropriate neutralization processes and ensure compliance with environmental regulations regarding acid waste disposal [43]. This often involves the installation of scrubbing systems and waste treatment facilities.

Product isolation and purification at industrial scale present unique challenges compared to laboratory procedures [42]. The crystallization process must be carefully controlled to ensure consistent product quality and minimize impurity formation [42]. Factors such as cooling rate, seeding protocols, and agitation patterns significantly influence crystal size distribution and purity levels.

Mass transfer limitations become increasingly important at larger scales, affecting both reaction kinetics and product quality [40]. Adequate mixing and agitation systems are essential to ensure uniform temperature distribution and reagent contact [40]. The design of industrial reactors must account for these scale-up effects to maintain reaction efficiency.

Quality control measures must be implemented throughout the production process to ensure consistent product specifications [40]. This includes in-process monitoring of reaction progress, temperature profiles, and intermediate purity levels [40]. Analytical methods must be validated for industrial application and capable of providing real-time feedback for process control.

Purification Techniques and Purity Assessment

The purification of N-(1-Naphthyl)ethylenediamine requires sophisticated analytical and separation techniques to achieve the high purity levels demanded for analytical and industrial applications.

Recrystallization remains the primary purification method for N-(1-Naphthyl)ethylenediamine [47] [48]. The compound typically exhibits good solubility in hot polar solvents such as methanol and ethanol, while showing limited solubility in these solvents at reduced temperatures [20] [21]. This solubility profile makes these alcoholic solvents ideal for recrystallization procedures.

The recrystallization process involves dissolving the crude product in hot methanol, followed by controlled cooling to room temperature and further cooling in an ice bath [48]. Crystallization can be induced through scratching the container walls with a glass rod or by adding seed crystals [48]. The resulting crystals are collected by vacuum filtration using a Büchner funnel and washed with cold methanol to remove residual impurities [48].

Table 4: Analytical Methods for Purity Assessment

| Technique | Application | Detection Limit | Purity Range | Reference |

|---|---|---|---|---|

| High Performance Liquid Chromatography | Quantitative analysis | 0.1-1 μg/mL | >98% | [28] [29] |

| Nuclear Magnetic Resonance | Structural confirmation | 1-5 mg sample | >95% | [22] |

| Mass Spectrometry | Molecular weight confirmation | ng-μg range | >99% | [31] [32] |

| Melting Point Determination | Purity indication | N/A | 90-99% | [20] [21] |

| Thin Layer Chromatography | Qualitative analysis | μg range | 80-95% | [48] |

High Performance Liquid Chromatography represents the gold standard for quantitative purity assessment of N-(1-Naphthyl)ethylenediamine [28] [29]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid as a modifier provides excellent separation of the target compound from related impurities [28]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid in the mobile phase [28].

The chromatographic analysis typically employs UV detection at wavelengths between 320-325 nanometers, corresponding to the characteristic absorption maximum of the naphthyl chromophore [6] [20]. Commercial standards require minimum purity levels of 98% as determined by High Performance Liquid Chromatography analysis [22].

Mass spectrometry techniques have proven particularly valuable for both purity assessment and structural confirmation [31] [32]. N-(1-naphthyl)ethylenediamine dinitrate has been developed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry applications [31] [32]. This matrix provides superior sensitivity compared to conventional matrices and yields fewer interfering fragment ions [31].

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and can detect impurities at levels below 1% [22]. The technique is particularly useful for identifying structural isomers and confirming the regiochemistry of the naphthyl substitution pattern.

Table 5: Commercial Purity Specifications

| Supplier Grade | Minimum Purity | Water Content | Melting Point | Application |

|---|---|---|---|---|

| Analytical Reagent Grade | ≥98.0% | ≤5.0% | 190-199°C | General analysis |

| American Chemical Society Grade | ≥98.0% | ≤7.0% | 188-190°C | Standardized methods |

| Spectrophotometric Grade | ≥99.0% | ≤3.0% | 194-198°C | Optical applications |

The assessment of water content is critical for maintaining product stability and performance [22]. Karl Fischer titration or thermogravimetric analysis can determine moisture levels, with specifications typically requiring less than 7% water content [22]. Excessive moisture can lead to decomposition and reduced analytical performance.

Melting point determination provides a rapid assessment of overall purity, with pure N-(1-Naphthyl)ethylenediamine dihydrochloride exhibiting a melting point range of 190-199°C with decomposition [20] [21] [22]. Significant deviations from this range indicate the presence of impurities or degradation products.

Column chromatography using silica gel can be employed for preparative purification when recrystallization alone is insufficient [35]. Hexane-ethyl acetate mixtures in ratios of 4:1 have proven effective for isolating pure compound from complex reaction mixtures [35]. This technique is particularly valuable for removing structurally similar impurities that may co-crystallize during recrystallization procedures.